molecular formula C14H26O B11749602 (2E)-2-ethylidenedodecanal

(2E)-2-ethylidenedodecanal

Cat. No.: B11749602
M. Wt: 210.36 g/mol
InChI Key: LIMWLNGRXCLMPM-LNKIKWGQSA-N
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Description

(2E)-2-Ethylidenedodecanal, also known as (E)-2-dodecenal or trans-2-dodecenal, is a 12-carbon α,β-unsaturated aldehyde with the molecular formula C₁₂H₂₂O and a molecular weight of 182.30 g/mol . Its IUPAC name reflects the E-configuration of the double bond between carbons 2 and 3. This compound is structurally characterized by a long hydrophobic alkyl chain and a reactive aldehyde group, which influences its physicochemical properties and biological interactions. The CAS Registry Number for this compound is 20407-84-5, and it is commonly identified by synonyms such as trans-2-dodecenal and (E)-dodec-2-enal .

Properties

Molecular Formula

C14H26O

Molecular Weight

210.36 g/mol

IUPAC Name

(2E)-2-ethylidenedodecanal

InChI

InChI=1S/C14H26O/c1-3-5-6-7-8-9-10-11-12-14(4-2)13-15/h4,13H,3,5-12H2,1-2H3/b14-4+

InChI Key

LIMWLNGRXCLMPM-LNKIKWGQSA-N

Isomeric SMILES

CCCCCCCCCC/C(=C\C)/C=O

Canonical SMILES

CCCCCCCCCCC(=CC)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-ethylidenedodecanal can be achieved through several methods. One common approach involves the aldol condensation reaction between dodecanal and acetaldehyde under basic conditions. The reaction typically requires a strong base such as sodium hydroxide or potassium hydroxide to facilitate the formation of the double bond and the aldehyde group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale aldol condensation reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity. Additionally, catalysts may be employed to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-ethylidenedodecanal undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The double bond in this compound can participate in electrophilic addition reactions, where reagents such as hydrogen halides (e.g., HCl, HBr) add across the double bond.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.

    Reduction: Sodium borohydride (NaBH₄) in methanol.

    Substitution: Hydrogen chloride (HCl) in anhydrous conditions.

Major Products Formed

    Oxidation: Formation of (2E)-2-ethylidenedodecanoic acid.

    Reduction: Formation of (2E)-2-ethylidenedodecanol.

    Substitution: Formation of (2E)-2-chlorododecanal.

Scientific Research Applications

(2E)-2-ethylidenedodecanal has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential role in biological systems, including its interaction with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, such as antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the fragrance and flavor industry due to its distinct odor profile.

Mechanism of Action

The mechanism of action of (2E)-2-ethylidenedodecanal involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. Additionally, the double bond may participate in various biochemical pathways, influencing cellular processes.

Comparison with Similar Compounds

Data Tables

Table 1: Natural Occurrence of Selected Aldehydes in Essential Oils

Compound Chain Length Concentration (%)
Decanal C₁₀ 17.2
E-2-Dodecanol* C₁₂ 16.5
E-2-Decenol* C₁₀ 14.2
Tetradecanal C₁₄ 1.9

*Alcohol analogs included for biosynthetic context.

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